molecular formula C14H19NO B1271814 1-[4-(Azepan-1-yl)phenyl]ethan-1-one CAS No. 26586-40-3

1-[4-(Azepan-1-yl)phenyl]ethan-1-one

Cat. No.: B1271814
CAS No.: 26586-40-3
M. Wt: 217.31 g/mol
InChI Key: DAGCDTAHALGDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Azepan-1-yl)phenyl]ethan-1-one is a ketone derivative featuring a seven-membered azepane ring attached to a para-substituted phenyl group. Its molecular formula is C₁₄H₁₉NO, with a molecular weight of 217.31 g/mol. The azepane ring confers conformational flexibility and basicity due to its aliphatic amine, while the acetyl group enhances reactivity for further derivatization. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry for kinase inhibitors and receptor ligands .

Properties

IUPAC Name

1-[4-(azepan-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGCDTAHALGDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368599
Record name 1-[4-(Azepan-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26586-40-3
Record name 1-[4-(Azepan-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[4-(Azepan-1-yl)phenyl]ethan-1-one, also known as (1S)-1-[4-(azepan-1-yl)phenyl]ethan-1-one, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparison with related compounds.

Chemical Structure and Properties

The molecular structure of this compound includes an azepane ring attached to a phenyl group, contributing to its unique steric and electronic properties. The compound's molecular formula is C14H17NC_{14}H_{17}N with a molecular weight of approximately 215.29 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily mediated through its interaction with specific receptors in the body. The azepane group can modulate receptor activity, while the phenyl ring enhances binding affinity. Studies suggest that the compound may influence neurotransmitter systems, particularly those involving GABA and dopamine pathways, which are crucial for mood regulation and cognitive functions .

Neuropharmacological Effects

Compounds similar to this compound have been investigated for their anxiolytic and cognitive-enhancing effects. For example, studies on related compounds have demonstrated anxiolytic-like effects through modulation of benzodiazepine and nicotinic pathways . These findings imply that this compound may possess similar neuropharmacological properties.

Study on Antimycobacterial Activity

In a comparative study of azepane derivatives, researchers found that substituents on the azepane ring significantly influenced antimicrobial activity. Compounds with longer aliphatic chains or specific cyclic structures showed enhanced efficacy against mycobacterial infections . This suggests that structural modifications in compounds like this compound could lead to improved therapeutic profiles.

Neuropharmacological Assessment

A recent study evaluated the anxiolytic effects of a structurally related compound in animal models. The results indicated that the compound reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications for anxiety disorders . This aligns with the hypothesized effects of this compound in modulating neurotransmitter systems.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other azepane-containing compounds:

Compound NameStructureBiological Activity
(1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-onePiperidineModerate antimicrobial activity; anxiolytic potential
(1S)-1-[4-(Morpholin-1-yl)phenyl]ethan-1-oneMorpholineLower activity against mycobacteria; potential CNS effects
(1S)-1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-onePyrrolidineHigh binding affinity to GABA receptors; anxiolytic effects

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Ring Variations

Piperidine Analogues
  • Example: Used in the synthesis of enaminones (e.g., 3-(dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one) via DMF-DMA under solvent-free conditions, highlighting its role in forming α,β-unsaturated ketones .
Imidazole Analogues
  • 1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethan-1-one (C₁₅H₁₄N₂O, MW: 250.29 g/mol):
    • The aromatic imidazole ring introduces hydrogen-bonding capacity and π-π stacking interactions, improving solubility in polar solvents.
    • Applications: Used in materials science and as a precursor for heterocyclic drugs .
Pyridazine Analogues
  • 1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}ethan-1-one (C₁₈H₂₀N₄O, MW: 308.38 g/mol):
    • The pyridazine ring adds electron-deficient character, enhancing reactivity in nucleophilic substitutions.
    • Properties: Higher molecular weight and calculated logD (5.5) = 2.85 suggest improved lipophilicity for blood-brain barrier penetration .

Substituent Effects

Halogenation
  • 1-[4-(Azepan-1-yl)-3-fluorophenyl]ethan-1-one (C₁₄H₁₈FNO, MW: 235.30 g/mol): Fluorine at the meta position increases electronegativity, altering electronic distribution and metabolic stability. Safety: Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), requiring stringent handling protocols .
Triazole Derivatives
  • 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-one (2dag): Methoxy group enhances solubility (yield: 92%, yellow solid) compared to non-polar substituents. Structural Impact: Triazole introduces a planar, aromatic moiety for target binding in kinase inhibitors .
Sulfonyl and Sulfonamide Groups
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one (C₁₅H₁₅NO₃S, MW: 289.35 g/mol): Methylsulfonyl group increases polarity (logP reduction) and stability against oxidative metabolism. Applications: Potential use in anti-inflammatory agents due to sulfone’s electron-withdrawing effects .

Key Findings

Ring Size and Rigidity : Azepane’s seven-membered ring offers greater flexibility than piperidine, improving adaptability in enzyme binding pockets but reducing metabolic stability compared to aromatic imidazoles .

Substituent Influence :

  • Electron-withdrawing groups (e.g., F, sulfonyl) enhance reactivity and polarity, critical for CNS-targeting drugs .
  • Bulky substituents (e.g., triazoles) improve yield and crystallinity, facilitating purification .

Safety Profile: Fluorinated derivatives require careful handling due to acute toxicity risks, whereas non-halogenated analogues (e.g., 2dag) show higher safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Azepan-1-yl)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Azepan-1-yl)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.